cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

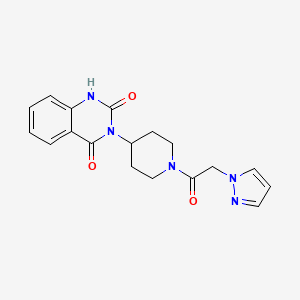

“Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate” is a chemical compound with a molecular weight of 380.4 . It has two IUPAC names: (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one diacetate . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/2C5H10N2O2.2C2H4O2/c21-3-2-7(9)5(8)4(3)6;21-2(3)4/h23-4,9H,2,6H2,1H3;21H3,(H,3,4)/t2*3-,4-;;/m10…/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate” include a molecular weight of 380.4 . The compound’s molecular formula is C7H12N2O3.Aplicaciones Científicas De Investigación

Drug Discovery

The compound belongs to the class of pyrrolidine derivatives . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity Studies

Pyrrolidine derivatives, including “cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate”, can be used to study biological activities. They can be used to investigate the influence of steric factors on biological activity .

Synthesis of Complex Molecules

This compound can be used in the synthesis of complex molecules. Its unique properties make it suitable for studying biological processes, drug development, and synthesis of complex molecules.

Development of New Therapeutics

Indole derivatives, which are structurally similar to pyrrolidine derivatives, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Antiviral Research

Similar to indole derivatives, pyrrolidine derivatives could potentially be used in antiviral research . They could be used to develop new antiviral agents with high selectivity and potency .

Anti-inflammatory Research

Pyrrolidine derivatives could potentially be used in anti-inflammatory research . They could be used to develop new anti-inflammatory agents with high selectivity and potency .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Methyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Acetic anhydride", "Methanol", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Proline is reacted with methyl acetoacetate in the presence of hydroxylamine hydrochloride and sodium hydroxide to form cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride and acetic acid to form the acetate salt of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 3: The final product is isolated by precipitation from a mixture of methanol and diethyl ether, followed by recrystallization from ethyl acetate and water." ] } | |

Número CAS |

1820583-82-1 |

Nombre del producto |

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate |

Fórmula molecular |

C7H12N2O3 |

Peso molecular |

172.184 |

Nombre IUPAC |

[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |

InChI |

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |

Clave InChI |

RUSIWAYZOGAQMN-NJGYIYPDSA-N |

SMILES |

CC1CN(C(=O)C1N)OC(=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2688111.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2688113.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)

![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)